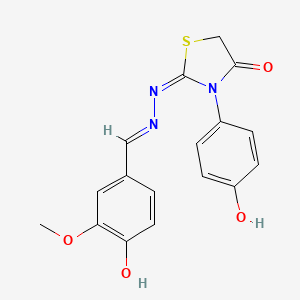
1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE is a complex organic compound that features both benzimidazole and pyrimidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidinone ring. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-BENZIMIDAZOL-7-AMINE: Shares the benzimidazole core but lacks the pyrimidinone ring.
1-BENZYL-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-4-AMINE: Similar structure but with different substituents.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-4-YL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE is unique due to the combination of the benzimidazole and pyrimidinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(1H-benzimidazol-4-yl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-17(14-7-4-3-5-8-14)19(24)22-13(2)23(12)16-10-6-9-15-18(16)21-11-20-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGXASNVWLFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC3=C2N=CN3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)
![3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE](/img/structure/B6015760.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
![8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6015773.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6015790.png)
![2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6015796.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6015801.png)
![N-benzyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6015807.png)

![N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B6015814.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE](/img/structure/B6015823.png)
![4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6015834.png)
